Cas no 1214362-07-8 (2-Cyano-5-(4-fluorophenyl)phenol)

2-Cyano-5-(4-fluorophenyl)phenol is a fluorinated phenolic compound featuring a cyano substituent, offering unique reactivity and structural properties for synthetic applications. Its combination of electron-withdrawing groups (cyano and fluorine) enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. The fluorophenyl moiety contributes to improved metabolic stability and binding affinity in bioactive molecules, while the phenol group allows for further functionalization. This compound is particularly valuable in cross-coupling reactions and as a building block for heterocyclic systems. High purity and consistent quality ensure reliable performance in research and industrial processes.
2-Cyano-5-(4-fluorophenyl)phenol structure
1214362-07-8 structure
Product name:2-Cyano-5-(4-fluorophenyl)phenol
CAS No:1214362-07-8
MF:C13H8NOF
MW:213.207
MDL:MFCD14701323
CID:2621734
PubChem ID:46314375

2-Cyano-5-(4-fluorophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
    • EFA39328
    • 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
    • MFCD14701323
    • 1214362-07-8
    • 2-CYANO-5-(4-FLUOROPHENYL)PHENOL
    • 2-Cyano-5-(4-fluorophenyl)phenol, 95%
    • DTXSID90673449
    • 2-Cyano-5-(4-fluorophenyl)phenol
    • MDL: MFCD14701323
    • Inchi: InChI=1S/C13H8FNO/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7,16H
    • InChI Key: IMNCXAVMSZEZGM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 213.058992041Da
  • Monoisotopic Mass: 213.058992041Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44Ų
  • XLogP3: 3.6

2-Cyano-5-(4-fluorophenyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB320206-5 g
2-Cyano-5-(4-fluorophenyl)phenol, 95%; .
1214362-07-8 95%
5g
€1,159.00 2022-08-31
Alichem
A011002631-250mg
4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
1214362-07-8 97%
250mg
$470.40 2023-09-04
Alichem
A011002631-500mg
4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
1214362-07-8 97%
500mg
$863.90 2023-09-04
abcr
AB320206-5g
2-Cyano-5-(4-fluorophenyl)phenol, 95%; .
1214362-07-8 95%
5g
€1159.00 2024-04-20
Alichem
A011002631-1g
4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
1214362-07-8 97%
1g
$1445.30 2023-09-04
Ambeed
A482536-1g
4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
1214362-07-8 95+%
1g
$254.0 2024-04-25
Crysdot LLC
CD12172511-5g
4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
1214362-07-8 95+%
5g
$752 2024-07-23
Ambeed
A482536-5g
4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
1214362-07-8 95+%
5g
$760.0 2024-04-25

Additional information on 2-Cyano-5-(4-fluorophenyl)phenol

Comprehensive Overview of 2-Cyano-5-(4-fluorophenyl)phenol (CAS No. 1214362-07-8): Properties, Applications, and Industry Insights

2-Cyano-5-(4-fluorophenyl)phenol (CAS No. 1214362-07-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This cyano-substituted phenol derivative features a fluorophenyl group, which enhances its reactivity and potential applications in drug discovery and advanced material synthesis. The compound's unique molecular structure, combining a phenolic hydroxyl group with a cyano (-CN) functional group, makes it a versatile intermediate for designing bioactive molecules.

In recent years, the demand for fluorinated aromatic compounds like 2-Cyano-5-(4-fluorophenyl)phenol has surged due to their role in developing targeted therapies and high-performance polymers. Researchers are particularly interested in its potential as a building block for kinase inhibitors, a class of compounds widely explored in oncology and autoimmune disease treatments. The fluorine atom in its structure improves metabolic stability and binding affinity, addressing key challenges in modern drug design.

The synthesis of CAS No. 1214362-07-8 typically involves multi-step organic reactions, including Pd-catalyzed cross-coupling and selective cyanation. Advanced purification techniques such as preparative HPLC ensure high purity (>98%), meeting stringent requirements for pharmaceutical applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its structural integrity, while thermal analysis (DSC/TGA) evaluates stability for formulation development.

From an industrial perspective, 2-Cyano-5-(4-fluorophenyl)phenol aligns with growing trends in green chemistry and sustainable synthesis. Manufacturers are optimizing routes to minimize hazardous byproducts, responding to environmental regulations and the pharmaceutical industry's push toward Eco-Design Principles. Its compatibility with continuous flow chemistry systems further enhances scalability and process safety.

Emerging applications include its use in OLED materials, where the fluorophenyl-cyano combination contributes to electron transport properties. Material scientists are investigating its derivatives for organic semiconductors, capitalizing on the compound's ability to modify charge carrier mobility. These developments intersect with global interest in flexible electronics and energy-efficient displays.

Quality control protocols for CAS 1214362-07-8 emphasize rigorous impurity profiling, particularly for genotoxic impurity assessment per ICH guidelines. The compound's structure-activity relationship (SAR) studies are frequently cited in patent literature, reflecting its value in intellectual property strategies for small molecule drug development.

Market analysts note increasing procurement of 2-Cyano-5-(4-fluorophenyl)phenol by contract research organizations (CROs) and academic laboratories, driven by expanded screening libraries for neglected diseases. Its logP value and hydrogen bonding capacity make it particularly useful in medicinal chemistry optimization workflows, addressing contemporary challenges in bioavailability enhancement.

Regulatory compliance remains paramount, with proper documentation of REACH registration status and safety data sheets (SDS) for international distribution. The compound's storage typically requires protection from light sensitivity and moisture, with recommended conditions under inert atmosphere for long-term stability.

Future research directions may explore its utility in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design, leveraging the phenolic OH group for strategic molecular modifications. Collaborative studies between computational chemists and synthetic experts are accelerating the discovery of novel derivatives with improved target selectivity profiles.

For researchers sourcing 2-Cyano-5-(4-fluorophenyl)phenol, verification of chiral purity (when applicable) and residual solvent content is essential, particularly for GMP-grade applications. The compound's growing presence in high-throughput screening platforms underscores its relevance in modern drug discovery pipelines addressing undruggable targets.

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